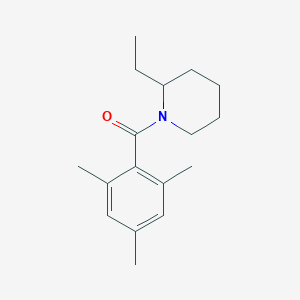
2-ethyl-1-(mesitylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-(mesitylcarbonyl)piperidine, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. EMP is a piperidine derivative that is commonly used as a reagent in organic chemistry and has been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(mesitylcarbonyl)piperidine is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific receptors or enzymes in the body. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been shown to interact with dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-ethyl-1-(mesitylcarbonyl)piperidine has several advantages for lab experiments. For example, this compound is relatively easy to synthesize and has good stability under normal laboratory conditions. This compound is also readily available from commercial sources, which makes it a convenient reagent for organic synthesis. However, this compound has some limitations for lab experiments. For example, this compound is toxic and should be handled with care. Additionally, the mechanism of action of this compound is not well understood, which may limit its applications in some areas of research.
Future Directions
There are several future directions for the research on 2-ethyl-1-(mesitylcarbonyl)piperidine. One potential direction is to investigate the potential use of this compound as a drug candidate for the treatment of neurodegenerative diseases. Another potential direction is to study the mechanism of action of this compound in more detail, which may lead to the discovery of new drug targets. Additionally, this compound could be used as a building block for the synthesis of new functional materials with potential applications in various fields, such as electronics and catalysis.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has several advantages for lab experiments, such as ease of synthesis and good stability, but also has some limitations, such as toxicity and limited understanding of its mechanism of action. Future research on this compound could lead to the discovery of new drug targets and the development of new functional materials with potential applications in various fields.
Synthesis Methods
The synthesis of 2-ethyl-1-(mesitylcarbonyl)piperidine involves the reaction of mesityl oxide and ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
2-ethyl-1-(mesitylcarbonyl)piperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers.
properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-5-15-8-6-7-9-18(15)17(19)16-13(3)10-12(2)11-14(16)4/h10-11,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWYXINHBOWKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5432215.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5432218.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5432223.png)
![8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5432224.png)

![7-acetyl-6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5432227.png)
![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5432237.png)
![N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5432246.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(3-pyridinylmethylene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5432257.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5432262.png)
![N-{2-[1-(3-hydroxybenzyl)piperidin-3-yl]ethyl}ethanesulfonamide](/img/structure/B5432268.png)
![3-{[1-(methylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5432283.png)